molecular formula C13H18IN3O2S B4629138 4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone

4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone

Cat. No. B4629138
M. Wt: 407.27 g/mol
InChI Key: RRRUZEQLVRGUCI-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone, also known as BIMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical properties and potential for use in various fields, including medicine and biology. In

Scientific Research Applications

Antitumor Activities

Several studies have focused on the synthesis of thiosemicarbazone derivatives and their complexes with metals like molybdenum(VI), revealing high anticancer activities against human colorectal cell lines. These complexes exhibit strong antiproliferative activities, suggesting potential applications in chemotherapy (Hussein et al., 2014), (Hussein et al., 2015).

DNA Binding and Cleavage

The interaction of thiosemicarbazone compounds with DNA has been explored, showing that these compounds can effectively bind and cleave DNA. This property is crucial for understanding the mechanisms by which these compounds exert their biological effects, including their potential use as anticancer agents (Hussein et al., 2015).

Antimicrobial Activities

Thiosemicarbazones and their metal complexes have been evaluated for antimicrobial properties against a range of bacteria and fungi. These studies highlight the potential of thiosemicarbazone compounds as antimicrobial agents, which could lead to the development of new antibiotics (Babahan et al., 2014).

Enzyme Inhibition

Research into the inhibitory effects of thiosemicarbazone derivatives on enzymes such as cholinesterases and tyrosinase has demonstrated the potential of these compounds in the treatment of diseases related to enzyme dysfunction, such as Alzheimer's disease and melanoma (Khan et al., 2023), (Chen et al., 2012).

properties

IUPAC Name

[(E)-(4-butoxy-3-iodo-5-methoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18IN3O2S/c1-3-4-5-19-12-10(14)6-9(7-11(12)18-2)8-16-17-13(15)20/h6-8H,3-5H2,1-2H3,(H3,15,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUZEQLVRGUCI-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C=NNC(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1I)/C=N/NC(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone
Reactant of Route 2
4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone
Reactant of Route 3
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4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone
Reactant of Route 4
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4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone
Reactant of Route 5
Reactant of Route 5
4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone
Reactant of Route 6
4-butoxy-3-iodo-5-methoxybenzaldehyde thiosemicarbazone

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